potassium;pyridine-3-carboxylate

Description

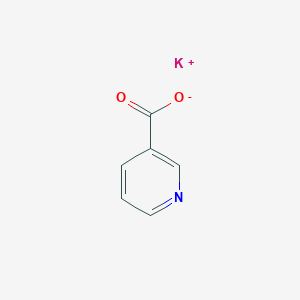

Potassium pyridine-3-carboxylate (chemical formula: C₆H₄KNO₂) is the potassium salt of pyridine-3-carboxylic acid (nicotinic acid). Pyridine-3-carboxylic acid derivatives are widely studied for their roles in medicinal chemistry, coordination polymers, and organic synthesis. The potassium salt is likely utilized as a precursor in pharmaceuticals or as a ligand in coordination chemistry due to its carboxylate group and aromatic nitrogen donor sites.

Properties

IUPAC Name |

potassium;pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.K/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZVUZYEOJQHNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium pyridine-3-carboxylate can be synthesized through the neutralization of pyridine-3-carboxylic acid with potassium hydroxide. The reaction typically involves dissolving pyridine-3-carboxylic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt.

Industrial Production Methods: In industrial settings, the production of potassium pyridine-3-carboxylate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the precision and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Potassium pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid.

Reduction: It can be reduced to form pyridine-3-carboxaldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Pyridine-3-carboxylic acid.

Reduction: Pyridine-3-carboxaldehyde.

Substitution: Various substituted pyridine derivatives, depending on the reagents used.

Scientific Research Applications

Potassium pyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridine derivatives.

Biology: The compound is studied for its potential role in metabolic pathways and as a vitamin precursor.

Medicine: Potassium pyridine-3-carboxylate is investigated for its potential therapeutic effects, including its role in treating conditions related to niacin deficiency.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of potassium pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be converted to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in redox reactions and energy metabolism. The conversion process involves several enzymatic steps, including the action of nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT).

Comparison with Similar Compounds

Sodium Pyridine-3-Carboxylate

- Molecular Formula: C₆H₅NO₂·Na⁺

- Molecular Weight : 146.0992 g/mol

- Key Properties : The sodium salt shares structural similarities with the potassium analogue but differs in ionic radius and solubility. Sodium salts generally exhibit higher solubility in polar solvents compared to potassium salts due to smaller ion size .

- Applications : Used as a reagent in organic synthesis and biochemical studies.

Ethyl Pyridine-3-Carboxylate

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Properties: The ethyl ester derivative (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate) is notable for its role in synthesizing bioactive compounds. For instance, ethyl pyridine-3-carboxylate derivatives exhibit enhanced antimicrobial activity against Bacillus subtilis due to the ester moiety’s lipophilicity, which improves cell membrane penetration .

- Synthetic Routes: Prepared via esterification of pyridine-3-carboxylic acid with ethanol under acidic conditions or through nucleophilic substitution reactions .

RS 30026 (Calcium Channel Agonist)

- Molecular Formula : C₁₉H₁₈N₂O₃S

- Molecular Weight : 354.42 g/mol

- Structure: Contains a methyl ester and a fused thieno-pyridine ring.

- Activity : Acts as a potent calcium channel agonist, reversing nisoldipine-induced inhibition in cardiac cells. The lactone-dihydropyridine scaffold is critical for binding to voltage-gated calcium channels .

- Comparison : Unlike potassium pyridine-3-carboxylate, RS 30026’s ester and heterocyclic substituents confer specific pharmacological activity, highlighting the importance of structural complexity in drug design.

Pyridine-2-Carboxylate Derivatives

- Example : [Ni(pyridine-2-carboxylate)₂]·2H₂O (CAS-related structure) forms a 3D supramolecular network via hydrogen bonding. The carboxylate at the 2-position enhances coordination geometry compared to the 3-position isomer, influencing material properties such as crystallinity and stability .

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.